molecular formula C6H13NO B6154843 (2R)-1-amino-3-cyclopropylpropan-2-ol CAS No. 2227807-82-9

(2R)-1-amino-3-cyclopropylpropan-2-ol

Cat. No.: B6154843
CAS No.: 2227807-82-9
M. Wt: 115.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-amino-3-cyclopropylpropan-2-ol is a chiral amino alcohol characterized by a cyclopropyl substituent at the third carbon and a hydroxyl group at the second carbon of the propane backbone. The compound’s structure includes a cyclopropyl ring, which introduces steric strain and unique electronic effects compared to linear or aromatic analogs. Predicted collision cross-section (CCS) values for its adducts range from 123.3 Ų ([M+H]+) to 133.9 Ų ([M+Na]+), indicating moderate molecular size and polarity .

Properties

CAS No.

2227807-82-9

Molecular Formula

C6H13NO

Molecular Weight

115.2

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2R)-2-Amino-3-phenylpropan-1-ol

Structural Differences :

  • The cyclopropyl group in (2R)-1-amino-3-cyclopropylpropan-2-ol is replaced by a phenyl ring in this analog.

Key Contrasts :

  • Polarity : The phenyl group may reduce solubility in polar solvents compared to the cyclopropyl analog.
  • Biological Activity: Phenyl-containing amino alcohols are often explored as β-blocker precursors, whereas cyclopropyl analogs may exhibit distinct pharmacokinetics due to ring strain .
(2R)-3-amino-2-fluoropropan-1-ol (CAS 344413-79-2)

Structural Differences :

  • A fluorine atom replaces the cyclopropyl group, significantly reducing molecular weight (93.10 g/mol vs. ~129.16 g/mol for the cyclopropyl analog) .
  • The hydroxyl group is at the first carbon, altering hydrogen-bonding patterns.

Physicochemical Properties :

  • Molecular Size: Smaller size (C3H8FNO vs. C6H11NO) likely results in lower CCS values compared to the cyclopropyl compound (though experimental CCS data are unavailable) .
  • Acidity : Fluorine’s electronegativity may enhance acidity of the hydroxyl group, influencing reactivity.
(2R)-1-amino-3-cyclohexylpropan-2-ol (Hypothetical Analog)

Structural Differences :

  • Cyclohexyl substituent replaces cyclopropyl, eliminating ring strain but increasing hydrophobicity.

Predicted Properties :

  • Solubility : Lower aqueous solubility due to the bulky cyclohexyl group.
  • CCS : Larger molecular volume would likely increase CCS values beyond those of the cyclopropyl analog.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Predicted CCS ([M+H]+) (Ų) Synthesis Method
This compound C6H11NO ~129.16 Cyclopropyl 123.3 Not reported
(2R)-2-amino-3-phenylpropan-1-ol C9H13NO 151.21 Phenyl Not reported Reductive amination
(2R)-3-amino-2-fluoropropan-1-ol C3H8FNO 93.10 Fluorine Not reported Fluorination routes

Research Implications

  • Cyclopropyl vs. Phenyl : Cyclopropyl’s ring strain may enhance reactivity in catalytic processes, while phenyl analogs offer rigidity for receptor binding.
  • Fluorine Substitution : Fluorine’s electronic effects could improve bioavailability but reduce steric bulk compared to cyclopropyl.
  • Data Gaps: Experimental CCS, solubility, and biological activity data for this compound are urgently needed to validate computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.